methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate
Description
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate (CAS 106-84-6) is a nitro-substituted 1,2,3-triazole derivative characterized by a methyl ester at position 4 and a nitro group at position 3. Its structure (Figure 1) combines the electron-withdrawing nitro group with the carboxylate ester, influencing its reactivity, stability, and intermolecular interactions.
Figure 1: Structure of this compound.
Properties
IUPAC Name |
methyl 5-nitro-2H-triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O4/c1-12-4(9)2-3(8(10)11)6-7-5-2/h1H3,(H,5,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOGVAWHFFOYNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801245722 | |
| Record name | Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524036-06-4 | |
| Record name | Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524036-06-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801245722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. For methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate, this method involves:
Step 1: Synthesis of Methyl 4-Cyano-1H-1,2,3-triazole-5-carboxylate
A propargyl ester precursor, methyl propiolate, reacts with an azide derivative (e.g., cyanogen azide) under Cu(I) catalysis (5–10 mol% CuI) in tert-butanol at 60–80°C. The reaction yields the 1,4-disubstituted triazole with a cyano group at position 4.
Step 2: Nitration at Position 5
Nitration is achieved using fuming nitric acid ($$ \text{HNO}3 $$) in concentrated sulfuric acid ($$ \text{H}2\text{SO}_4 $$) at 0–5°C. The electron-deficient triazole ring directs nitration to position 5, yielding methyl 4-cyano-5-nitro-1H-1,2,3-triazole-5-carboxylate.
Step 3: Hydrolysis and Esterification
The cyano group undergoes acidic hydrolysis (6 M HCl, reflux) to form the carboxylic acid, followed by Fischer esterification with methanol ($$ \text{CH}3\text{OH} $$) and $$ \text{H}2\text{SO}_4 $$ to yield the final product.
Key Data :
Direct Nitration of Methyl 2H-1,2,3-Triazole-4-Carboxylate
Procedure :
Methyl 2H-1,2,3-triazole-4-carboxylate is dissolved in a nitrating mixture ($$ \text{HNO}3/\text{H}2\text{SO}_4 $$, 1:3 v/v) at –10°C. The reaction proceeds for 4 hours, with the nitro group preferentially occupying position 5 due to meta-directing effects of the ester.
Optimization :
- Temperature control (–10°C to 0°C) minimizes side reactions (e.g., ring oxidation).
- Excess $$ \text{HNO}_3 $$ (2.5 equiv) ensures complete nitration.
Analytical Validation :
Tandem Cyclization-Nitration Approach
Reaction Scheme :
- Cyclization : Ethyl 2-azidoacetate reacts with methyl cyanoacetate in the presence of DBU (1,8-diazabicycloundec-7-ene) to form methyl 1H-1,2,3-triazole-4-carboxylate.
- In Situ Nitration : Addition of $$ \text{NaNO}_2 $$ and $$ \text{AcOH} $$ at 50°C introduces the nitro group.
Advantages :
- Single-pot synthesis reduces purification steps.
- DBU acts as both base and catalyst, enhancing reaction efficiency.
Challenges :
- Competing N-nitrosation requires strict stoichiometric control.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| CuAAC + Nitration | 68–72 | >98 | High regioselectivity | Multi-step, time-consuming |
| Direct Nitration | 55–60 | 95 | Simplicity | Low yield due to side reactions |
| Tandem Cyclization | 75–80 | 97 | Single-pot synthesis | Requires precise temperature control |
Mechanistic Insights
Nitration Regioselectivity
The ester group at position 4 exerts a meta-directing effect, guiding nitration to position 5. Computational studies indicate that the nitro group’s electron-withdrawing nature stabilizes the transition state through resonance interactions.
Role of Copper Catalysis
In CuAAC, Cu(I) facilitates the formation of a copper-triazolide intermediate, ensuring regioselective alkyne-azide cycloaddition. Oxidative conditions (e.g., aerial $$ \text{O}_2 $$) regenerate Cu(I) from Cu(0), sustaining catalytic activity.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
- HPLC : Retention time = 6.2 min (C18, acetonitrile/water 60:40, 1 mL/min).
- Mass Spectrometry : [M+H]$$ ^+ $$ = 201.04 (calculated: 201.03).
Challenges and Mitigation Strategies
Regioselectivity in Nitration
Issue : Competing nitration at position 4.
Solution : Use of bulky directing groups (e.g., tert-butyl esters) during initial cyclization to block undesired positions.
Ester Hydrolysis Under Acidic Conditions
Issue : Premature hydrolysis of the methyl ester during nitration.
Solution : Employ mild nitrating agents (e.g., acetyl nitrate) or low temperatures (–10°C).
Chemical Reactions Analysis
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives have shown potential as neuroprotective and anti-neuroinflammatory agents.
Medicine: It is being investigated for its potential use in developing new drugs with antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The nitro group plays a crucial role in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its derivatives have been shown to inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Methyl 5-Nitro-2H-1,2,3-Triazole-4-Carboxylate and Analogues
Key Observations
Electronic Effects: The nitro group in the target compound enhances electrophilicity at the triazole ring, making it reactive toward nucleophiles. Methoxy and phenyl groups (e.g., in EMPC) donate electron density, stabilizing the triazole core and enabling applications in metal-ion sensing .
Steric and Solubility Considerations :
- Ethyl esters (e.g., in EMPC) may improve solubility in organic solvents compared to methyl esters.
- Bulkier substituents (e.g., benzyl in ) reduce solubility but enhance binding specificity in synthetic scaffolds .
Biological and Synthetic Utility: The nitro group in the target compound is associated with bioactivity in plant extracts, whereas Boc-protected amino groups () are tailored for controlled deprotection in peptide synthesis . Thioesters () and rhodamine derivatives () highlight the versatility of triazoles in designing functional materials .
Spectral and Crystallographic Insights
- Spectroscopy: EMPC () was characterized via NMR and UV-Vis spectroscopy, with experimental spectra matching computational predictions.
Biological Activity
Methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate is a heterocyclic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and potential applications based on diverse research findings.
Chemical Structure and Synthesis
This compound is characterized by a triazole ring with a nitro group at the 5-position and a carboxylate group at the 4-position. The synthesis typically involves nitration of 1,2,3-triazole derivatives followed by carboxylation reactions. Various synthetic routes have been explored to optimize yield and purity, often utilizing methods such as refluxing in organic solvents with specific catalysts .
Antimicrobial Properties
This compound exhibits potent antimicrobial activity against a range of pathogens. Studies have shown that compounds containing the nitro group are particularly effective against various bacterial strains. For instance, it has been reported that the presence of the nitro group enhances the compound's ability to inhibit bacterial growth, with minimum inhibitory concentration (MIC) values indicating strong efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (μg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 0.25 | Excellent |
| Escherichia coli | 0.30 | Good |
| Mycobacterium tuberculosis | 0.78 | Significant |
Antifungal Activity
In addition to its antibacterial properties, this compound also demonstrates antifungal activity. Research indicates that it can inhibit the growth of common fungal pathogens, making it a candidate for further development in antifungal therapies .
The mechanism underlying the biological activity of this compound involves interaction with key enzymes and receptors in microbial cells. The nitro group can undergo reduction within microbial systems to form reactive intermediates that disrupt cellular processes. Additionally, the triazole ring facilitates hydrogen bonding and π-π interactions with target biomolecules .
Case Studies and Research Findings
Recent studies have focused on evaluating the biological activity of this compound in various experimental settings:
- Antimicrobial Evaluation : A study assessed its efficacy against multiple bacterial strains using standard broth microdilution methods. Results indicated that the compound had low MIC values across tested strains .
- Synergistic Effects : In combination studies with other antibiotics like Ciprofloxacin and Ketoconazole, this compound demonstrated synergistic effects that enhanced overall antimicrobial efficacy .
- Biofilm Inhibition : The compound was also evaluated for its ability to inhibit biofilm formation in Staphylococcus epidermidis, showing significant reductions compared to control treatments .
Q & A
Basic: What are the standard synthetic routes for methyl 5-nitro-2H-1,2,3-triazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
The compound is typically synthesized via cycloaddition or functionalization of triazole precursors. Key methods include:
- Ruthenium-catalyzed synthesis : Enables regioselective formation of triazole rings under mild conditions. Reaction parameters such as temperature (60–80°C) and solvent polarity (e.g., DMF or THF) significantly impact yield .
- Microwave-assisted Azide-Alkyne Cycloaddition (AAC) : Accelerates reaction kinetics, reducing time from hours to minutes. Optimizing microwave power (100–150 W) and stoichiometry of azide/alkyne precursors improves efficiency .
- Esterification : Post-synthetic modification via methyl esterification of carboxylic acid intermediates. Catalysts like H₂SO₄ or DMAP enhance reaction rates .
Optimization Table:
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher yields at moderate temps |
| Solvent Polarity | DMF > THF > EtOH | Polar aprotic solvents preferred |
| Catalyst Loading | 5–10 mol% | Excess may cause side reactions |
Advanced: How can computational methods aid in predicting reactivity and stability of derivatives?
Methodological Answer:
Density Functional Theory (DFT) calculations are critical for:
- Reactivity Prediction : Analyzing frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the nitro group at position 5 enhances electrophilicity, guiding functionalization strategies .
- Thermodynamic Stability : Calculating Gibbs free energy to assess stability under varying pH or temperature. Solvent models (e.g., COSMO) simulate environmental effects .
- Non-covalent Interactions : Hirshfeld surface analysis predicts crystal packing and polymorphism, aiding in crystallographic data interpretation .
Basic: Which spectroscopic techniques are essential for characterization, and how are data interpreted?
Methodological Answer:
Core techniques include:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the methyl ester group (δ ~3.8–4.0 ppm in ¹H NMR; δ ~50–55 ppm in ¹³C NMR) and nitro group (deshielding adjacent carbons) .
- IR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NO₂ symmetric/asymmetric stretches at ~1350/1520 cm⁻¹) .
- HRMS : Validate molecular weight (e.g., [M+Na]+ peak at m/z 231.02 for C₅H₅N₄O₄) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
